Cas no 2141355-24-8 (3-3-(methylsulfanyl)phenylazetidin-3-ol)

3-3-(methylsulfanyl)phenylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-3-(methylsulfanyl)phenylazetidin-3-ol
- 3-[3-(methylsulfanyl)phenyl]azetidin-3-ol
- 2141355-24-8
- EN300-1750311
-
- インチ: 1S/C10H13NOS/c1-13-9-4-2-3-8(5-9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
- InChIKey: YOFPQFVVXDRHGZ-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)C1(CNC1)O
計算された属性
- せいみつぶんしりょう: 195.07178521g/mol
- どういたいしつりょう: 195.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 57.6Ų
3-3-(methylsulfanyl)phenylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750311-0.5g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1750311-0.25g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1750311-1.0g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1750311-0.1g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1750311-5.0g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1750311-10g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1750311-1g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1750311-0.05g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1750311-10.0g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1750311-2.5g |
3-[3-(methylsulfanyl)phenyl]azetidin-3-ol |
2141355-24-8 | 2.5g |
$2295.0 | 2023-09-20 |
3-3-(methylsulfanyl)phenylazetidin-3-ol 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
3-3-(methylsulfanyl)phenylazetidin-3-olに関する追加情報
Introduction to 3-3-(methylsulfanyl)phenylazetidin-3-ol (CAS No: 2141355-24-8) and Its Emerging Applications in Chemical Biology
3-3-(methylsulfanyl)phenylazetidin-3-ol, identified by the chemical identifier CAS No: 2141355-24-8, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This azetidine derivative features a methylsulfanyl substituent on a phenyl ring, which contributes to its unique physicochemical properties and biological activities. The compound’s molecular framework positions it as a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways.
The azetidine core of this molecule is a heterocyclic structure that has been extensively studied for its potential applications in medicinal chemistry. Azetidines are known for their ability to mimic certain biological functionalities, making them valuable scaffolds for designing small-molecule inhibitors and modulators. In particular, the presence of the methylsulfanyl group introduces a polar moiety that can enhance solubility and binding affinity to biological targets, such as enzymes and receptors. This feature has made 3-3-(methylsulfanyl)phenylazetidin-3-ol a subject of interest for researchers seeking to develop next-generation bioactive compounds.
Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological behavior of such compounds. Studies have suggested that the methylsulfanyl substituent in 3-3-(methylsulfanyl)phenylazetidin-3-ol may play a crucial role in modulating protein-protein interactions, which is a key mechanism in many disease pathways. This has opened up new avenues for investigating its potential as an inhibitor or activator of specific enzymes or receptors involved in metabolic disorders, inflammatory diseases, and even cancer.
One of the most compelling aspects of 3-3-(methylsulfanyl)phenylazetidin-3-ol is its structural versatility. The compound’s scaffold can be modified further to optimize its pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers have employed structure-based drug design strategies to explore derivatives with enhanced efficacy and reduced toxicity. For instance, modifications to the phenyl ring or the azetidine core could lead to compounds with improved binding affinity or selectivity for particular biological targets.
The synthesis of 3-3-(methylsulfanyl)phenylazetidin-3-ol has been refined through multi-step organic reactions, leveraging advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions. These methods allow for precise control over the molecular architecture, ensuring high yields and purity. The synthetic pathways developed for this compound serve as valuable tools for producing related derivatives, facilitating rapid screening in drug discovery pipelines.
In vitro studies have begun to uncover the potential therapeutic applications of 3-3-(methylsulfanyl)phenylazetidin-3-ol. Initial experiments suggest that it may exhibit inhibitory effects on certain kinases or phosphodiesterases, which are implicated in various pathological conditions. Additionally, its interaction with cellular membranes has been investigated, revealing properties that could be exploited for designing membrane-targeting agents. These findings underscore the compound’s promise as a lead molecule for further development.
The integration of high-throughput screening technologies has accelerated the process of identifying biologically active compounds like 3-3-(methylsulfanyl)phenylazetidin-3-ol. By combining automated synthesis with rapid biochemical assays, researchers can efficiently assess the activity of large libraries of compounds against diverse targets. This approach has already led to several promising hits that are being optimized further through medicinal chemistry interventions.
As our understanding of complex biological systems grows, so does the demand for innovative molecules like 3-3-(methylsulfanyl)phenylazetidin-3-ol. Its unique structural features make it well-suited for addressing unmet medical needs by modulating critical disease-related pathways. Future research will likely focus on elucidating its mechanism of action at a molecular level, which could provide insights into new therapeutic strategies.
The development of novel pharmaceutical agents is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. CAS No: 2141355-24-8, associated with 3-3-(methylsulfanyl)phenylazetidin-3-ol, represents a significant step forward in this endeavor. By leveraging cutting-edge synthetic methodologies and computational tools, scientists are paving the way for next-generation therapeutics that could improve patient outcomes across multiple therapeutic areas.
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